molecular formula C15H15ClN2O2 B8375492 Ethyl 6-chloro-4-(m-tolylamino)nicotinate

Ethyl 6-chloro-4-(m-tolylamino)nicotinate

Cat. No. B8375492
M. Wt: 290.74 g/mol
InChI Key: JGEQBFVJYUVCBC-UHFFFAOYSA-N
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Patent
US09060515B2

Procedure details

(Wallace, E., et. al., ibid.) m-toluidine (0.47 mL, 4.34 mmol) and conc. HCl (1 drop) were added to a solution of compound iii (1.00 g, 4.57 mmol) in ethanol (10 mL). The reaction mixture was heated at 80° C. for 3 h, cooled to room temperature and partitioned between water (15 mL) and EtOAc (20 mL). The aqueous phase was extracted with EtOAc (3×20 mL). The combined organic phase was dried (MgSO4) and reduced in vacuo to give the crude product as a brown oil. Column chromatography (SiO2), eluting with 12:1 Hexanes-EtOAc, gave compound iv. (0.670 g, 2.31 mmol, 51%) as a light orange oil, which solidified on standing, [M+H]+ m/z=291.0.
Quantity
0.47 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[CH:3]=1.Cl[C:10]1[C:15]([C:16]([O:18][CH2:19][CH3:20])=[O:17])=[CH:14][N:13]=[C:12]([Cl:21])[CH:11]=1>Cl.C(O)C>[Cl:21][C:12]1[CH:11]=[C:10]([NH:1][C:2]2[CH:3]=[C:4]([CH3:8])[CH:5]=[CH:6][CH:7]=2)[C:15]([C:16]([O:18][CH2:19][CH3:20])=[O:17])=[CH:14][N:13]=1

Inputs

Step One
Name
Quantity
0.47 mL
Type
reactant
Smiles
NC1=CC(=CC=C1)C
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC(=NC=C1C(=O)OCC)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
partitioned between water (15 mL) and EtOAc (20 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
to give the crude product as a brown oil
WASH
Type
WASH
Details
Column chromatography (SiO2), eluting with 12:1 Hexanes-EtOAc

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=O)OCC)C(=C1)NC=1C=C(C=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.